Cas no 2137065-34-8 ((3S)-3-(ethoxymethyl)-1,4-diazepan-2-one)

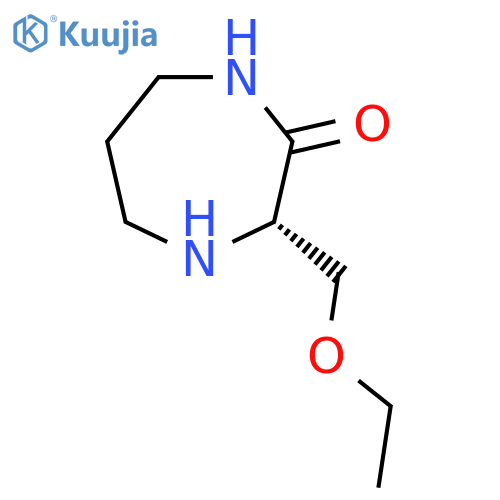

2137065-34-8 structure

商品名:(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one 化学的及び物理的性質

名前と識別子

-

- 2137065-34-8

- (3S)-3-(ethoxymethyl)-1,4-diazepan-2-one

- EN300-731768

-

- インチ: 1S/C8H16N2O2/c1-2-12-6-7-8(11)10-5-3-4-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

- InChIKey: SEIASBJHUBMVLL-ZETCQYMHSA-N

- ほほえんだ: O(CC)C[C@H]1C(NCCCN1)=O

計算された属性

- せいみつぶんしりょう: 172.121177757g/mol

- どういたいしつりょう: 172.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 50.4Ų

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-731768-0.1g |

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |

2137065-34-8 | 95.0% | 0.1g |

$1585.0 | 2025-03-11 | |

| Enamine | EN300-731768-0.5g |

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |

2137065-34-8 | 95.0% | 0.5g |

$1728.0 | 2025-03-11 | |

| Enamine | EN300-731768-10.0g |

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |

2137065-34-8 | 95.0% | 10.0g |

$7742.0 | 2025-03-11 | |

| Enamine | EN300-731768-2.5g |

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |

2137065-34-8 | 95.0% | 2.5g |

$3530.0 | 2025-03-11 | |

| Enamine | EN300-731768-1.0g |

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |

2137065-34-8 | 95.0% | 1.0g |

$1801.0 | 2025-03-11 | |

| Enamine | EN300-731768-0.05g |

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |

2137065-34-8 | 95.0% | 0.05g |

$1513.0 | 2025-03-11 | |

| Enamine | EN300-731768-0.25g |

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |

2137065-34-8 | 95.0% | 0.25g |

$1657.0 | 2025-03-11 | |

| Enamine | EN300-731768-5.0g |

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one |

2137065-34-8 | 95.0% | 5.0g |

$5221.0 | 2025-03-11 |

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

2137065-34-8 ((3S)-3-(ethoxymethyl)-1,4-diazepan-2-one) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量